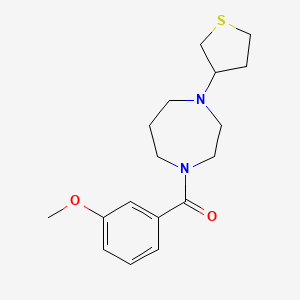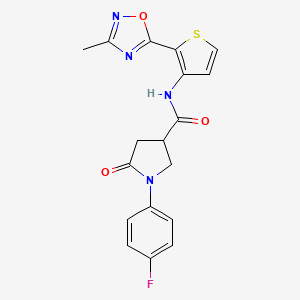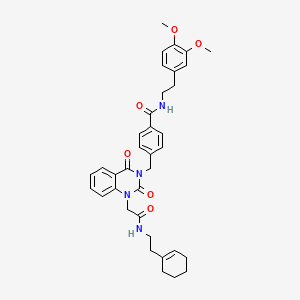
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C36H40N4O6 and its molecular weight is 624.738. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Development of PET Radiotracers
Research on similar compounds has been conducted to explore their utility in tumor diagnosis. Arylamides, for instance, have shown promise due to their high affinity at σ(2) receptors. These compounds are being investigated for their potential as σ(2) PET tracer candidates. The design of hybrid structures has led to excellent σ(1)/σ(2) selectivities, a crucial factor for effective PET tracers. Compound 15a, with moderate interaction with P-gp, is highlighted as a significant contribution to the development of σ(2) PET tracers, especially for tumors overexpressing P-gp (Abate et al., 2011).
Antimicrobial Activity
Another research avenue for similar compounds is their antimicrobial efficacy. The synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities have been documented. These compounds were prepared through a series of reactions starting with 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid. Selected derivatives demonstrated good activity against various microbes, comparable to standard drugs (Patel & Shaikh, 2011).
Synthesis and Biological Activities of Derivatives
Research on condensed oxazine and pyrimidine derivatives has led to the development of compounds with potential biological activities. These synthesized derivatives underwent a series of reactions, demonstrating the versatility of quinazoline compounds in generating a wide range of biologically active molecules. Such studies underscore the chemical diversity and potential therapeutic applications of these compounds (Haggam et al., 2018).
Novel Quinazolinone Derivatives
The synthesis of novel quinazolinone derivatives and their evaluation for antimicrobial activity represent another significant research direction. These efforts have led to the creation of compounds with promising antimicrobial properties, highlighting the potential of quinazolinone derivatives in addressing the need for new antimicrobial agents (Habib et al., 2012).
特性
IUPAC Name |
4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O6/c1-45-31-17-14-26(22-32(31)46-2)19-21-38-34(42)28-15-12-27(13-16-28)23-40-35(43)29-10-6-7-11-30(29)39(36(40)44)24-33(41)37-20-18-25-8-4-3-5-9-25/h6-8,10-17,22H,3-5,9,18-21,23-24H2,1-2H3,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLAMWWGMPLHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3000127.png)
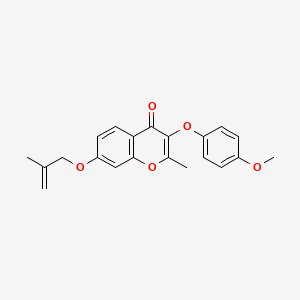
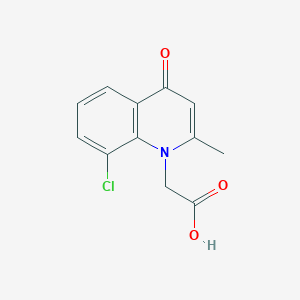
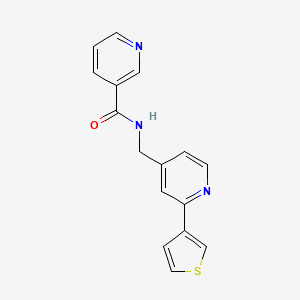
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)
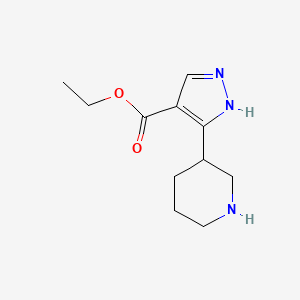

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)

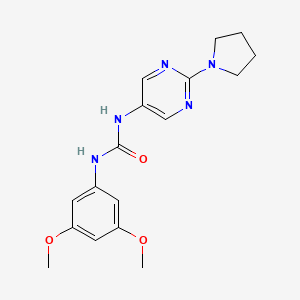
![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)
